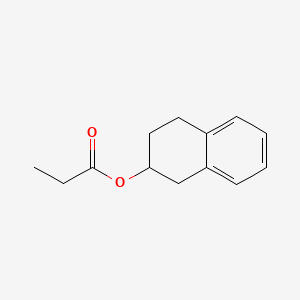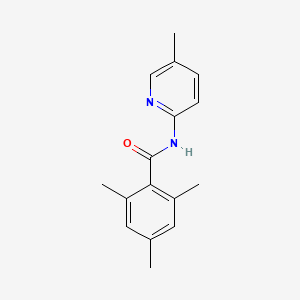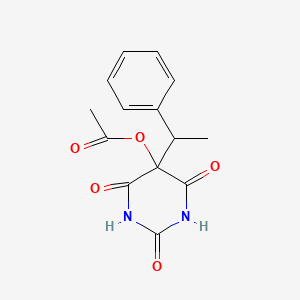
5-Acetoxy-5-(1-phenylethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetoxy-5-(1-phenylethyl)barbituric acid is a chemical compound with the molecular formula C14H14N2O5. It is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants . This compound is characterized by the presence of an acetoxy group and a phenylethyl group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetoxy-5-(1-phenylethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Acetoxy-5-(1-phenylethyl)barbituric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant agent.
Industry: It is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 5-Acetoxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for sedation and anesthesia.
Thiopental: An ultra-short-acting barbiturate used in anesthesia induction
Uniqueness
5-Acetoxy-5-(1-phenylethyl)barbituric acid is unique due to its specific acetoxy and phenylethyl substitutions, which may confer distinct pharmacological properties compared to other barbiturates. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
37431-37-1 |
|---|---|
Molekularformel |
C14H14N2O5 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C14H14N2O5/c1-8(10-6-4-3-5-7-10)14(21-9(2)17)11(18)15-13(20)16-12(14)19/h3-8H,1-2H3,(H2,15,16,18,19,20) |
InChI-Schlüssel |
KLPVACBCXCZPDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2(C(=O)NC(=O)NC2=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


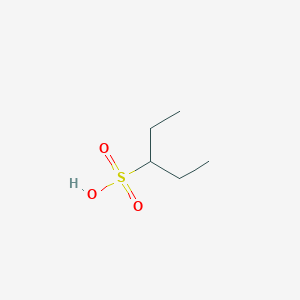
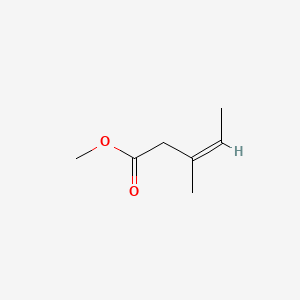
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
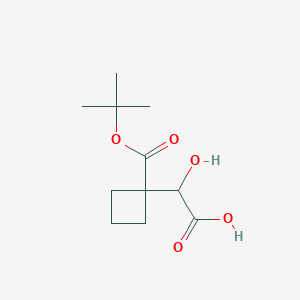

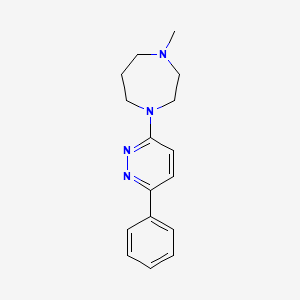
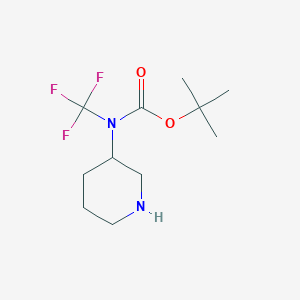
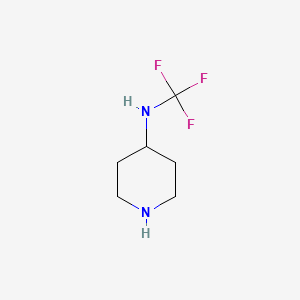
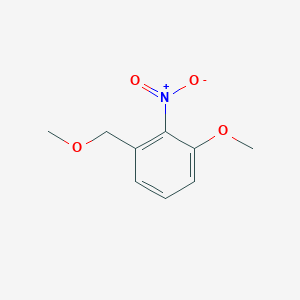
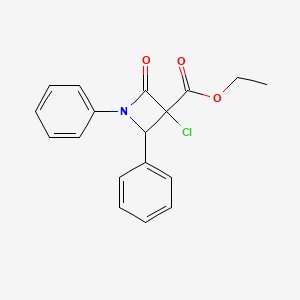
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)
